molecular formula C10H9NaO2 B13209894 sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B13209894
M. Wt: 184.17 g/mol
InChI Key: BRHNJVDGFGSGKP-UHDJGPCESA-M
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Description

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is a sodium enolate derivative characterized by a conjugated enone system (α,β-unsaturated ketone) with a 4-methylphenyl substituent. This compound is typically synthesized via base-catalyzed deprotonation of the corresponding β-diketone or via Claisen-Schmidt condensation reactions involving aromatic ketones and aldehydes . Its structure features a planar enolate anion stabilized by resonance, with the sodium counterion enhancing solubility in polar solvents.

This compound is widely utilized as a precursor in heterocyclic synthesis, particularly for pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridines, which are pharmacologically relevant scaffolds . Its reactivity arises from the nucleophilic enolate oxygen and the electrophilic α,β-unsaturated carbonyl system, enabling diverse cyclization and annulation reactions.

Properties

Molecular Formula

C10H9NaO2

Molecular Weight

184.17 g/mol

IUPAC Name

sodium;(E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C10H10O2.Na/c1-8-2-4-9(5-3-8)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1/b7-6+;

InChI Key

BRHNJVDGFGSGKP-UHDJGPCESA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3-(4-methylphenyl)-3-oxoprop-1-en-1-one (or closely related α,β-unsaturated ketone)
  • Strong bases such as sodium hydride (NaH), sodium ethoxide (NaOEt), or sodium acetate (NaOAc)
  • Aprotic or protic solvents such as tetrahydrofuran (THF), ethanol (EtOH), or water

Common Bases and Solvents

Base Used Solvent Temperature Conditions Notes
Sodium hydride (NaH) Tetrahydrofuran (THF) 0 °C to room temperature Strong base, dry inert conditions preferred
Sodium ethoxide (NaOEt) Ethanol (EtOH) 0 °C to room temperature Milder base, often used in protic solvents
Sodium acetate (NaOAc) Ethanol (EtOH) 0–5 °C (ice bath) Used in coupling reactions and diazotization

Detailed Preparation Methods

Deprotonation of α,β-Unsaturated Ketone Using Sodium Hydride

  • The α,β-unsaturated ketone (3-(4-methylphenyl)-3-oxoprop-1-en-1-one) is dissolved in dry tetrahydrofuran under inert atmosphere (e.g., nitrogen or argon).
  • Sodium hydride is added slowly at 0 °C to room temperature to deprotonate the α-hydrogen, forming the sodium enolate.
  • The reaction mixture is stirred until complete formation of the enolate is confirmed by techniques such as NMR or IR spectroscopy.
  • The resulting sodium enolate can be isolated by removing solvent under reduced pressure or used directly in subsequent reactions.

This method provides a clean and efficient route to the sodium enolate with high purity, suitable for further synthetic applications.

Deprotonation Using Sodium Ethoxide in Ethanol

  • The α,β-unsaturated ketone is dissolved in ethanol, and sodium ethoxide is added as a base.
  • The mixture is cooled in an ice bath (0–5 °C) to control the reaction rate and prevent side reactions.
  • The sodium enolate forms as the base abstracts the acidic α-hydrogen.
  • This method is milder and often used when the substrate or product is sensitive to strong bases or anhydrous conditions.

Preparation via Sodium Acetate and Diazotization Coupling (Literature Example)

  • Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate can be prepared in situ by dissolving the ketone in ethanol with sodium acetate trihydrate.
  • The solution is cooled in an ice bath (0–5 °C) with stirring.
  • A diazonium salt, prepared separately by diazotization of an appropriate aniline derivative with sodium nitrite in hydrochloric acid, is added slowly to the cold solution.
  • This coupling reaction leads to the formation of azo derivatives, with the sodium enolate acting as a nucleophile in the process.
  • This method highlights the use of sodium acetate as a base and the enolate's reactivity in coupling reactions.

Purification and Characterization

Summary Table of Preparation Methods

Method Number Base Used Solvent Temperature Key Features Reference/Notes
1 Sodium hydride (NaH) Tetrahydrofuran 0 °C to RT Strong base, inert atmosphere Common synthetic protocol
2 Sodium ethoxide (NaOEt) Ethanol 0–5 °C Mild base, protic solvent Suitable for sensitive substrates
3 Sodium acetate (NaOAc) Ethanol 0–5 °C Used in coupling with diazonium salts Demonstrated in azo-coupling synthesis

Research Perspectives and Applications

  • This compound is primarily used as a nucleophilic intermediate in organic synthesis, especially in carbon-carbon bond-forming reactions such as Michael additions, aldol condensations, and azo coupling reactions.
  • Industrial syntheses may employ continuous flow reactors for large-scale production, improving reaction control and yield.
  • The compound’s enolate form is crucial for its reactivity, enabling selective transformations under mild conditions.

Chemical Reactions Analysis

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium enolates with α,β-unsaturated carbonyl systems are a critical class of intermediates in organic synthesis. Below is a detailed comparison of sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Sodium Enolates

Compound Name Molecular Formula Key Substituents Reactivity Profile Applications References
This compound C₁₀H₉NaO₂ 4-Methylphenyl, enolate Nucleophilic enolate, electrophilic enone Pyrazolo/triazolo-pyrimidine synthesis
Sodium ethyl 3-oxidoacrylate C₅H₇NaO₃ Ethoxy, enolate Strong nucleophile, ester hydrolysis Acrylate derivatives, polymer precursors
Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate C₇H₁₁NaO₅ Dimethoxymethyl, methoxy Electron-rich enolate, stabilized resonance Specialty chemical intermediates
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate C₁₃H₁₁N₂NaO₂ Pyrazolyl, methylphenyl Dual reactivity (enolate + heterocycle) Fused heterocyclic systems

Key Observations

Electronic Effects :

  • The 4-methylphenyl group in the target compound enhances electron density at the aromatic ring, directing electrophilic substitution reactions. In contrast, the ethoxy group in sodium ethyl 3-oxidoacrylate increases electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution .
  • The dimethoxymethyl substituent in the compound from provides steric and electronic stabilization, reducing reactivity toward hard nucleophiles .

Reactivity in Synthesis: The target compound’s enolate participates in cyclocondensation with amines (e.g., 5-amino-3-methylpyrazole) to form pyrazolo[1,5-a]pyrimidines, whereas sodium ethyl 3-oxidoacrylate is more suited for Michael additions due to its less hindered structure . Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate () exhibits dual functionality, enabling simultaneous annulation and heterocycle formation .

Stability and Handling: Sodium enolates with aromatic substituents (e.g., 4-methylphenyl) are generally stable under anhydrous conditions but prone to hydrolysis in acidic media. Aliphatic enolates like sodium ethyl 3-oxidoacrylate require strict moisture-free handling due to rapid ester hydrolysis .

Spectroscopic Characterization: The target compound’s structure is confirmed via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 6.3 ppm for enolic proton) and IR (ν ~1600 cm⁻¹ for conjugated C=O) . Impurities such as epoxide derivatives (e.g., Imp-V in ) are identified via LC-ESI/MSⁿ and NMR, highlighting the need for rigorous analytical validation .

Biological Activity

Sodium (1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-olate, also known by its CAS number 768-03-6, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sodium ion attached to a conjugated system that includes a propene backbone and a ketone functional group. The presence of the methylphenyl group enhances its interaction with biological targets, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

2. Analgesic Effects
The analgesic properties of this compound have been documented in various experimental models, suggesting its potential use in pain management therapies.

3. Anticancer Activity
Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Its structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, which could play a role in its anticancer mechanisms.

The mechanism of action for this compound involves several pathways:

  • Nucleophilic Activity : The compound can act as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of stable complexes with proteins and other biomolecules.
  • Cell Cycle Inhibition : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G1 phase, which is crucial for preventing tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicReduction in pain response in animal models
AnticancerInhibition of cancer cell proliferation; potential apoptosis induction

Notable Research Findings

A study conducted by researchers at [source 2] demonstrated that similar compounds derived from chalcones exhibited potent anti-proliferative activity against colorectal cancer cells. This suggests that this compound may share similar mechanisms and efficacy.

In another investigation, it was found that this compound interacts with cellular signaling pathways involved in inflammation and cancer progression, indicating its multifaceted role in disease modulation [source 4].

Future Directions

Given the promising biological activities observed, further research is warranted to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To understand the specific molecular interactions and pathways affected by this compound.

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